Cas no 7467-14-3 (N,3,4-trimethylbenzene-1-sulfonamide)

N,3,4-Trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its methyl-substituted aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The presence of sulfonamide and methyl groups enhances its reactivity and solubility properties, making it suitable for selective functionalization. Its well-defined structure allows for precise modifications, which can be leveraged in medicinal chemistry for drug discovery. The compound is typically handled under controlled conditions to ensure stability and purity, meeting the requirements of advanced chemical applications.
N,3,4-trimethylbenzene-1-sulfonamide structure
7467-14-3 structure
Product name:N,3,4-trimethylbenzene-1-sulfonamide
CAS No:7467-14-3
MF:C9H13NO2S
MW:199.27002
CID:979766
PubChem ID:343989

N,3,4-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N ,3,4-trimethylbenzenesulfonamide
    • DTXSID70322185
    • 7467-14-3
    • NSC-400650
    • CS-0235422
    • SCHEMBL10154281
    • AKOS003858867
    • EN300-156521
    • Z45527683
    • 3,4,N-Trimethyl-benZenesulfonamide
    • N,3,4-trimethylbenzenesulfonamide
    • N,3,4-trimethylbenzene-1-sulfonamide
    • NSC400650
    • MFCD06042453
    • DS-002025
    • Inchi: InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3
    • InChI Key: ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC)C

Computed Properties

  • Exact Mass: 199.06679
  • Monoisotopic Mass: 199.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.154
  • Boiling Point: 325.2°C at 760 mmHg
  • Flash Point: 150.4°C
  • Refractive Index: 1.527
  • PSA: 46.17

N,3,4-trimethylbenzene-1-sulfonamide Security Information

N,3,4-trimethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-156521-0.05g
N,3,4-trimethylbenzene-1-sulfonamide
7467-14-3 95%
0.05g
$179.0 2023-07-06
Enamine
EN300-156521-5.0g
N,3,4-trimethylbenzene-1-sulfonamide
7467-14-3 95%
5.0g
$2235.0 2023-07-06
TRC
B642830-100mg
N,3,4-trimethylbenzene-1-sulfonamide
7467-14-3
100mg
$ 295.00 2022-06-07
Enamine
EN300-156521-0.25g
N,3,4-trimethylbenzene-1-sulfonamide
7467-14-3 95%
0.25g
$383.0 2023-07-06
Enamine
EN300-156521-0.1g
N,3,4-trimethylbenzene-1-sulfonamide
7467-14-3 95%
0.1g
$268.0 2023-07-06
Aaron
AR005VLO-10g
N,3,4-TRIMETHYLBENZENESULFONAMIDE
7467-14-3 95%
10g
$4584.00 2023-12-13
Aaron
AR005VLO-500mg
N,3,4-TRIMETHYLBENZENESULFONAMIDE
7467-14-3 95%
500mg
$852.00 2025-01-23
A2B Chem LLC
AC73136-5g
N,3,4-TRIMETHYLBENZENESULFONAMIDE
7467-14-3 95%
5g
$2388.00 2024-04-19
A2B Chem LLC
AC73136-50mg
N,3,4-TRIMETHYLBENZENESULFONAMIDE
7467-14-3 95%
50mg
$224.00 2024-04-19
A2B Chem LLC
AC73136-250mg
N,3,4-TRIMETHYLBENZENESULFONAMIDE
7467-14-3 95%
250mg
$439.00 2024-04-19

Additional information on N,3,4-trimethylbenzene-1-sulfonamide

N,3,4-Trimethylbenzene-1-Sulfonamide: A Comprehensive Overview

N,3,4-Trimethylbenzene-1-sulfonamide, identified by the CAS registry number 7467-14-3, is a compound of significant interest in the fields of organic chemistry and materials science. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with three methyl groups at positions 3 and 4, and a sulfonamide group at position 1. This configuration imparts distinctive electronic and steric characteristics to the compound.

The synthesis of N,3,4-trimethylbenzene-1-sulfonamide typically involves multi-step reactions, often starting from benzene derivatives and incorporating methyl groups through alkylation or methylation processes. The sulfonamide group is introduced via nucleophilic substitution or coupling reactions with appropriate sulfonyl chlorides or other sulfonylating agents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and enhancing purity.

Research into the physical properties of N,3,4-trimethylbenzene-1-sulfonamide has revealed its stability under various conditions. The compound exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its thermal stability makes it suitable for applications requiring high-temperature performance, such as in polymer additives or high-performance materials.

The chemical reactivity of N,3,4-trimethylbenzene-1-sulfonamide is influenced by the electron-donating methyl groups and the electron-withdrawing sulfonamide moiety. These substituents create a balance between activating and deactivating effects on the aromatic ring, making the compound versatile for further functionalization. Recent studies have explored its use as an intermediate in the synthesis of bioactive molecules, where its reactivity facilitates the incorporation of diverse functional groups.

In terms of applications, N,3,4-trimethylbenzene-1-sulfonamide has found utility in the pharmaceutical industry as a building block for drug candidates. Its ability to act as a bioisostere or a scaffold for medicinal chemistry has been highlighted in several research papers. Additionally, its role as a catalyst in certain organic transformations has been investigated, showcasing its potential in green chemistry practices.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of N,3,4-trimethylbenzene-1-sulfonamide. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic routes and predictive modeling for new materials.

The environmental impact of N,3,4-trimethylbenzene-1-sulfonamide is another area of active research. Studies are underway to assess its biodegradability and toxicity profiles under different environmental conditions. Understanding these aspects is crucial for ensuring sustainable practices in its production and application.

In conclusion, N,3,4-trimethylbenzene-1-sulfonamide (CAS No. 7467-14-3) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and recent research advancements underscore its potential to contribute significantly to future innovations in materials science and pharmaceutical development.

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